molecular formula C10H10BrNO B1399428 5-Bromo-3,3-dimethyl-isoindolin-1-one CAS No. 959756-18-4

5-Bromo-3,3-dimethyl-isoindolin-1-one

Cat. No. B1399428
CAS RN: 959756-18-4
M. Wt: 240.1 g/mol
InChI Key: UQWABTUVMQZARA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-3,3-dimethyl-isoindolin-1-one involves the use of ammonium cerium (IV) nitrate in water and acetonitrile at 0 - 20℃ for 20 hours . The solution is then diluted with EtOAc and washed with brine. The organic layer is dried over MgS04, filtered, and concentrated. The residue is purified by chromatography to yield 5-bromo-3,3-dimethyl-isoindolin-1-one .


Molecular Structure Analysis

The molecular formula of 5-Bromo-3,3-dimethyl-isoindolin-1-one is C10H10BrNO . It has a molecular weight of 240.1 g/mol .


Physical And Chemical Properties Analysis

5-Bromo-3,3-dimethyl-isoindolin-1-one has a molecular weight of 240.1 g/mol . It is a white crystalline solid. The compound is soluble, with a solubility of 0.262 mg/ml or 0.00109 mol/l .

Scientific Research Applications

Medicinal Chemistry

This compound is utilized in the synthesis of various pharmaceutical agents. Its bromine atom can be used for further functionalization through cross-coupling reactions, making it a valuable intermediate in drug design and discovery .

Materials Science

In materials science, 5-Bromo-3,3-dimethyl-isoindolin-1-one serves as a precursor for the development of organic semiconductors. Its rigid structure and potential for electronic delocalization contribute to the creation of materials with desirable conductive properties .

Environmental Science

Researchers employ this compound in environmental science to study the degradation of organic molecules in water treatment processes. Its reactivity under various conditions helps in understanding the breakdown of contaminants .

Analytical Chemistry

The compound’s unique structure allows it to be used as a standard in chromatography and mass spectrometry. It aids in the calibration of instruments and ensures the accuracy of analytical results .

Organic Synthesis

5-Bromo-3,3-dimethyl-isoindolin-1-one: is a versatile building block in organic synthesis. It is used to construct complex molecules, including natural products and polymers, due to its reactivity and stability .

Pharmacology

In pharmacology, this compound is studied for its biological activity. It may act as an inhibitor or activator of certain biological pathways, making it significant for therapeutic research .

Safety and Hazards

The safety data sheet for 5-Bromo-3,3-dimethyl-isoindolin-1-one indicates that it is not intended for medicinal, household, or other use . The signal word for this compound is “Warning” and the hazard statements include H302-H317 .

properties

IUPAC Name

5-bromo-3,3-dimethyl-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWABTUVMQZARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-2-(4-methoxybenzyl)-3,3-dimethyl-2,3-dihydroisoindol-1-one (640 mg, 1.78 mmol) and ceric ammonium nitrate (2.91 g, 5.33 mmol) in acetonitrile (11 mL) and water (5 mL) is stirred at 0° C. for 45 min. The solution is diluted with ethyl acetate (100 mL) and washed with brine (40 mL). The organic solvents are dried over MgSO4 and evaporated under reduced pressure. The residue is purified by silica chromatography, eluting with 10% to 50% ethyl acetate in petroleum ether to afford the title compound (367 mg, 1.53 mmol).
Quantity
640 mg
Type
reactant
Reaction Step One
[Compound]
Name
ceric ammonium nitrate
Quantity
2.91 g
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reactant
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11 mL
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solvent
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Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3,3-dimethyl-isoindolin-1-one
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Reactant of Route 6
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